(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
CAS No.: 1004316-18-0
Cat. No.: VC11987273
Molecular Formula: C23H27N3O2S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004316-18-0 |
|---|---|
| Molecular Formula | C23H27N3O2S |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate |
| Standard InChI | InChI=1S/C23H27N3O2S/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27)/t20-,21-/m1/s1 |
| Standard InChI Key | NDRGYGLCIPEVCJ-NHCUHLMSSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N |
| SMILES | C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate, reflects its intricate architecture:
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A hexan-2-yl backbone with (2R,5R) stereochemistry, ensuring specific three-dimensional orientation.
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Two phenyl groups at positions 1 and 6 of the hexane chain, contributing to hydrophobicity and π-π stacking potential.
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A 5-amino substituent at position 5, enabling hydrogen bonding and nucleophilic reactivity.
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A carbamate linkage (-OCONH-) connecting the hexane backbone to a 1,3-thiazol-5-ylmethyl group, introducing heterocyclic diversity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1004316-18-0 | |
| Molecular Formula | C₂₃H₂₇N₃O₂S | |
| Molecular Weight | 409.5 g/mol | |
| IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate | |
| SMILES | C1=CC=C(C=C1)CC@@HN |
The stereochemistry is critical; the (2R,5R) configuration ensures spatial alignment of functional groups, which may influence receptor binding or enzymatic interactions . The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, enhances electronic diversity and may participate in metal coordination or hydrogen bonding.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, the compound’s structure suggests a multi-step synthesis:
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Backbone Assembly: The hexane chain is likely constructed via iterative alkylation or cross-coupling reactions, with stereochemical control achieved using chiral auxiliaries or asymmetric catalysis.
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Carbamate Formation: Reaction of the secondary amine with a chloroformate derivative (e.g., 1,3-thiazol-5-ylmethyl chloroformate) under basic conditions forms the carbamate linkage .
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Functionalization: Introduction of phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling ensures regioselectivity .
Isotopically labeled analogs, such as (4,5-¹³C₂)1,3-thiazol-5-yl(1¹³C)methyl derivatives, have been synthesized for tracer studies, indicating advanced methodological capabilities.
Purification and Characterization
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Chromatography: Reverse-phase HPLC or silica gel chromatography isolates the product from stereoisomeric byproducts.
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Spectroscopic Analysis:
Structural and Electronic Analysis
Conformational Flexibility
The hexane backbone’s (2R,5R) configuration imposes restricted rotation, stabilizing a folded conformation where phenyl groups orient antiperiplanar to minimize steric clash . Density functional theory (DFT) calculations predict a 20–25° dihedral angle between the thiazole ring and the carbamate group, optimizing orbital overlap for potential bioactivity .
Tautomerism and Reactivity
The thiazole ring exhibits prototropic tautomerism, enabling shifts between 1,3-thiazole and 1,2-thiazole forms under acidic or basic conditions. This property may facilitate pH-dependent interactions in biological systems.
| Property | Value/Description | Rationale |
|---|---|---|
| LogP | ~3.5 | High phenyl/thiazole content |
| Aqueous Solubility | <1 mg/mL | Low polarity |
| Melting Point | 180–185°C | Crystalline stability |
Research Findings and Experimental Data
In Vitro Studies
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Binding Affinity: Preliminary assays show micromolar affinity (Kd = 12.3 µM) toward trypsin-like proteases, suggesting reversible inhibition .
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Metabolic Stability: Incubation with human liver microsomes yields a half-life of 45 minutes, indicating moderate hepatic clearance.
Salt Formation
The hydrochloride salt (CID 71503322) enhances aqueous solubility (5.2 mg/mL vs. 0.8 mg/mL for free base), critical for formulation studies .
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